1-Methylnicotinamide-d3 Iodide is a stable isotope-labeled compound primarily used in scientific research. It is a derivative of nicotinamide, which is a form of vitamin B3, and features a methyl group at the 1-position of the pyridine ring. The compound is classified under various categories related to neurobiology, including studies on dopamine receptors, neuroinflammation, and various neurological disorders such as Alzheimer's disease and Parkinson's disease. Its molecular formula is , and it has a molecular weight of 267.08 g/mol .
The synthesis of 1-Methylnicotinamide-d3 Iodide typically involves the methylation of nicotinamide using deuterated methyl iodide as the methylating agent. The reaction can be outlined as follows:
The molecular structure of 1-Methylnicotinamide-d3 Iodide can be described in terms of its key components:
The SMILES notation for this compound is NC(C1=CC=C[N+](C([2H])([2H])[2H])=C1)=O.[I-]
, which represents its structural formula in a compact form .
1-Methylnicotinamide-d3 Iodide participates in various chemical reactions typical for quaternary ammonium compounds:
The mechanism of action for 1-Methylnicotinamide-d3 Iodide primarily revolves around its role as a metabolite in cellular processes. Upon entering biological systems, it may participate in:
1-Methylnicotinamide-d3 Iodide has several scientific applications:
This compound's unique properties make it valuable for advancing research in pharmacology and neurochemistry.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: